molecular formula C10H22O<br>CH3(CH2)9OH<br>C10H22O B1663958 Decanol CAS No. 112-30-1

Decanol

Cat. No.: B1663958
CAS No.: 112-30-1
M. Wt: 158.28 g/mol
InChI Key: MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Description

Decanol (C₁₀H₂₁OH), also known as decyl alcohol or 1-decanol, is a saturated fatty alcohol with a ten-carbon chain. It is a colorless liquid with a floral-citrus odor, a molecular weight of 158.28 g/mol, a melting point of -28°C, and a boiling point of 230°C . Its amphiphilic nature (hydrophilic hydroxyl group and hydrophobic alkyl chain) enables applications in cosmetics, pharmaceuticals, surfactants, and fuel additives. This compound is synthesized via hydrogenation of decanoic acid or through the OXO process . It is biodegradable but requires antioxidants for aqueous stability due to rapid hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanol can be synthesized through the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions. Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .

Industrial Production Methods: In industrial settings, this compound is primarily produced by the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil. The Ziegler process is another synthetic route used in industrial production . This method involves the oligomerization of ethylene followed by oxidation and hydrolysis.

Types of Reactions:

    Oxidation: this compound can be oxidized to decanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to decane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Decanoic acid.

    Reduction: Decane.

    Substitution: Decyl halides (e.g., decyl chloride, decyl bromide).

Scientific Research Applications

Chemical Properties and Production

Decanol can be derived from natural sources such as palm oil, coconut oil, and rapeseed oil through the hydrogenation of decanoic acid. Its structure contributes to its solubility in organic solvents and its ability to act as a surfactant and emulsifier in numerous formulations .

Plasticizers and Lubricants

This compound is widely used in the manufacture of plasticizers, which enhance the flexibility and durability of plastics. It is also employed as a lubricant in various mechanical applications due to its excellent viscosity characteristics. Notably, this compound is a key component in high-grade artificial leather production and polyvinyl chloride (PVC) wire coatings .

Surfactants

As a surfactant, this compound facilitates the emulsification of oils and water, making it valuable in detergents and cleaning products. Its ability to reduce surface tension aids in the formulation of effective cleaning agents .

Agricultural Chemicals

In agriculture, this compound serves as a solvent and stabilizer for herbicides and pesticides. Its role enhances the efficacy of these chemicals by improving their solubility and stability in formulations .

Transdermal Drug Delivery

This compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to permeate biological membranes makes it a candidate for improving the absorption of therapeutic agents through the skin .

Biological Studies

Research has shown that this compound can influence monocyte phagocytosis, potentially impacting immune responses in individuals with alcohol-related conditions. Studies indicate that aliphatic alcohols like this compound may suppress phagocytic activity in a concentration-dependent manner, which could have clinical implications for understanding susceptibility to infections .

Fragrances and Flavorings

This compound is utilized in the fragrance industry for producing artificial flavors such as rose and citrus scents. It is commonly found in food products like ice cream, candy, and beverages at regulated concentrations . The following table summarizes typical usage levels:

Food CategoryTypical Usage (ppm)Maximum Usage (ppm)
Ice Cream4.65.0
Candy5.25.5
Chewing Gum3.03.0
Beverages2.12.5

Case Study 1: Transdermal Drug Delivery Enhancement

A study demonstrated that formulations containing this compound significantly increased the permeability of drugs across skin models compared to controls without it. This finding suggests potential applications in developing more effective transdermal patches for various medications.

Case Study 2: Impact on Immune Function

Research involving human monocytes indicated that exposure to this compound reduced phagocytic activity when combined with ethanol. This study highlights the need for further investigation into how long-chain alcohols may affect immune responses, particularly in populations with high alcohol consumption .

Mechanism of Action

Decanol exerts its effects primarily through its hydrophobic and hydrophilic properties. In biological systems, it can interact with cell membranes, enhancing the permeability of drugs across the skin. This is achieved by disrupting the lipid bilayer of the cell membrane, allowing for increased absorption of active pharmaceutical ingredients . In industrial applications, its ability to break down fats and oils enhances the cleaning action of detergents and surfactants .

Comparison with Similar Compounds

Physicochemical Properties

Straight-chain primary alcohols with varying carbon lengths (C₅–C₁₈) share structural similarities but exhibit distinct physicochemical behaviors:

Property 1-Octanol (C₈) 1-Nonanol (C₉) 1-Decanol (C₁₀) 1-Undecanol (C₁₁) 1-Dothis compound (C₁₂)
Molecular Weight (g/mol) 130.23 144.26 158.28 172.31 186.34
Melting Point (°C) -16 -5 -28 16 24
Boiling Point (°C) 195 215 230 243 259
Density (g/cm³, 25°C) 0.824 0.827 0.829 0.830 0.831
Water Solubility (mg/L) 5,400 1,100 37 12 4
Viscosity (mPa·s, 20°C) 7.36 9.8 12.7 16.5 22.3

Key Observations :

  • Chain Length vs. Solubility: this compound’s solubility in water (37 mg/L) is significantly lower than 1-octanol (5,400 mg/L) but higher than 1-dothis compound (4 mg/L), reflecting reduced hydrophilicity with increasing chain length .
  • Melting Point: this compound’s low melting point (-28°C) allows it to remain liquid at room temperature, unlike longer alcohols like 1-dothis compound (24°C), which solidify .
  • Viscosity: Higher chain length increases viscosity, making this compound (12.7 mPa·s) more viscous than 1-octanol but less than 1-dothis compound .

Chemical Reactivity and Functional Performance

  • Extraction Efficiency: In titanium extraction from hydrochloric acid, this compound forms complexes like TiCl₄(TBP)₂this compound, with synergistic effects when combined with tributyl phosphate (TBP). Shorter alcohols (e.g., octanol) exhibit weaker coordination, while longer alcohols (e.g., dothis compound) may hinder kinetics due to higher viscosity .
  • Low Eutectic Solvents (DES): this compound-based DES (e.g., MTMAC/Decanol) outperforms other alcohols in separating tetrafluoropropanol (TFP) from water due to its σ-profile, which minimizes overlap with water’s polarity .
  • Fuel Additives: this compound’s high cetane number (CN) and calorific value (∼39 MJ/kg) make it superior to lower alcohols (e.g., butanol, CN: ∼25) in diesel engines, reducing particulate emissions by 15–20% at 20% blends. However, its high viscosity can impede combustion under low-speed conditions .

Research Findings and Case Studies

  • Titanium Extraction: this compound-TBP mixtures achieve 95% titanium recovery from 8 M HCl, outperforming octanol-based systems (75%) .
  • Diesel Engine Performance: A 20% this compound-diesel blend reduces NOₓ emissions by 12% and CO by 18% compared to pure diesel, though HC emissions increase at low loads due to incomplete combustion .
  • DES Efficiency: MTMAC/Decanol (1:1) achieves a TFP selectivity coefficient (S) of 28.5, far exceeding DES with shorter alcohols (S < 10) .

Biological Activity

Decanol, a straight-chain aliphatic alcohol with the chemical formula C10H22OC_{10}H_{22}O, has garnered attention for its diverse biological activities. This article explores the antimicrobial properties, effects on cellular mechanisms, and potential applications of this compound based on a review of recent studies.

Antimicrobial Activity

1. Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogens. A study indicated that among long-chain fatty alcohols, this compound demonstrated considerable effectiveness against Mycobacterium smegmatis and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.4 mM . The mechanism of action is believed to involve damage to the cellular envelope of these bacteria, which leads to cell lysis and death.

Fatty Alcohol MIC (mM) Activity Against
1-Decanol0.4M. smegmatis, M. tuberculosis
1-Dothis compoundNot specifiedM. smegmatis
1-OctanolNot specifiedM. smegmatis

2. Biofilm Formation Inhibition

This compound has also been shown to attenuate biofilm formation in mycobacterial species. The ability to disrupt biofilm development is crucial for developing new therapeutic agents, as biofilms contribute to antibiotic resistance and chronic infections .

Cellular Effects

1. Phagocytic Activity Inhibition

Research has indicated that this compound can suppress the phagocytic activity of human monocytes in a concentration-dependent manner. This effect may be particularly relevant in clinical settings where alcohol consumption is prevalent, potentially increasing susceptibility to infections .

2. Glycine Receptor Function

In studies examining the effects of long-chain alcohols on neuronal activity, this compound was found to have a distinct cutoff effect on glycine receptor function, exhibiting inhibition in 45% of neurons tested . This suggests that while this compound can modulate neurotransmission, its effects may vary significantly across different cellular contexts.

Toxicological Profile

The safety profile of this compound has been explored through various toxicity studies. In dermal application tests, this compound was found to cause skin irritation but did not exhibit significant systemic toxicity at lower doses . Long-term studies indicated no carcinogenic effects; however, there were some indications of tumor-promoting activity when combined with other agents in specific experimental setups .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential applications:

  • Antimicrobial Agents : Given its efficacy against mycobacteria, this compound could be developed into new disinfectants or therapeutic agents targeting resistant strains.
  • Pharmaceutical Formulations : Its ability to modulate cellular functions suggests potential uses in drug formulations aimed at enhancing or inhibiting specific cellular pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Decanol that influence its experimental design in molecular and interfacial studies?

this compound (C₁₀H₂₁OH) is a long-chain alcohol with a molecular weight of 158.28 g/mol, a boiling point of 230°C, and density of 0.829 g/cm³ at 25°C. Its amphiphilic nature (hydrophobic tail and hydrophilic -OH group) drives its self-assembly into layered structures at interfaces, such as graphite surfaces . These properties necessitate careful temperature control in experiments (e.g., near its melting point of -28°C) and solvent selection (e.g., organic solvents for solubility or aqueous solutions with surfactants). For hydration studies, its limited water solubility (~0.02 g/L at 25°C) requires co-solvents like ethanol or cyclodextrins to enhance dispersion .

Q. How can researchers prepare stable this compound samples for hydration/solvation structure analysis?

this compound’s tendency to form inhomogeneous molecular layers at interfaces (e.g., graphite) demands precise sample preparation. Use vapor-deposition or Langmuir-Blodgett techniques to create uniform monolayers. For aqueous solutions, add antioxidants (e.g., BHT) to prevent oxidative degradation during storage . Employ argon or nitrogen atmospheres during handling to minimize atmospheric interference.

Advanced Research Questions

Q. What advanced imaging and computational methods resolve structural inconsistencies in this compound’s interfacial organization?

High-resolution scanning probe microscopy (SPM-8100FM) with 3D mapping software can visualize this compound’s layered structure at graphite interfaces. Cross-sectional analysis reveals in-plane inhomogeneity (e.g., gaps or disordered regions), while 2D-to-1D data extraction quantifies molecular alignment . For computational validation, molecular dynamics (MD) simulations with force fields like OPLS-AA can model this compound’s self-assembly, comparing simulated layer thickness (~2.1 nm) against experimental SPM data . Discrepancies may arise from solvent evaporation rates or substrate defects, requiring iterative refinement of imaging parameters (e.g., scan speed, tip geometry).

Q. How can researchers reconcile contradictory data on this compound’s stability in environmental or biological matrices?

Contradictions often stem from matrix effects. For example, this compound degrades rapidly in water unless stabilized with antioxidants, but persists longer in lipid-rich environments. To address this:

  • Use LC-MS/MS with deuterated internal standards (e.g., d₂₂-Decanol) to track degradation products .
  • Conduct accelerated stability studies under varying pH, temperature, and light conditions to identify degradation pathways .
  • Compare recovery rates across matrices (e.g., 95% in organic solvents vs. 70% in aqueous solutions) to calibrate analytical methods .

Q. What methodologies enable simultaneous detection of this compound and structurally similar alcohols in complex mixtures?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) using polar capillary columns (e.g., DB-WAX) can separate this compound from isomers like 2-Decanol or 4-Decanol. For aqueous samples, solid-phase microextraction (SPME) with polydimethylsiloxane (PDMS) fibers pre-concentrates this compound prior to analysis . To minimize cross-reactivity in fluorescence assays (e.g., bacterial luciferase systems), optimize substrate specificity using mutant enzymes or competitive inhibition studies .

Q. Methodological Considerations

  • Data Validation : Cross-reference SPM imaging with atomic force microscopy (AFM) phase-contrast data to distinguish this compound layers from contaminants .
  • Statistical Reporting : Adhere to guidelines for significant figures (e.g., report mean layer thickness as 2.1 ± 0.3 nm, not 2.134 nm) and specify statistical tests (e.g., ANOVA for multi-group comparisons) .
  • Ethical Compliance : For biological studies, include protocols for safe this compound disposal (e.g., incineration or neutralization) to meet EPA guidelines .

Properties

IUPAC Name

decan-1-ol
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InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCO
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Molecular Formula

C10H22O, Array
Record name DECYL ALCOHOL
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Related CAS

26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt)
Record name 1-Decanol
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DSSTOX Substance ID

DTXSID7021946
Record name 1-Decanol
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Molecular Weight

158.28 g/mol
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Physical Description

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour
Record name DECYL ALCOHOL
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Boiling Point

446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C
Record name DECYL ALCOHOL
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Flash Point

180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c.
Record name DECYL ALCOHOL
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Solubility

In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol)
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Density

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831
Record name DECYL ALCOHOL
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Vapor Density

5.3 (Air= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1
Record name 1-Decanol
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Color/Form

Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid

CAS No.

112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2
Record name DECYL ALCOHOL
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Record name DECYL ALCOHOL
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Melting Point

44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C
Record name DECYL ALCOHOL
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Synthesis routes and methods I

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lignin
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Type
reactant
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lignin
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Name
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Reaction Step Ten

Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignin-containing material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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Name
lignin
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Reaction Step Eleven

Synthesis routes and methods III

Procedure details

Coupling of glycylserylglycylaspartylvaline with 1,10-decanediol. The protected peptide is reacted with 10-hydroxydecanoic acid (Aldrich) in the presence of dicyclohexylcarbodiimide (DCC) (Aldrich) and N-hydroxy-succinimide (Aldrich) according to Bergeron et al. (1981) J. Org. Chem. 46:4524, until the complete consumption of the peptide starting material is confirmed by thin layer chromatography. Flash column purification gives 10-(peptidyloxy) decanol as product, through formation of an amide linkage.
Name
glycylserylglycylaspartylvaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Name
peptide
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanol
Reactant of Route 3
Decanol
Reactant of Route 4
Decanol
Decanol
Reactant of Route 6
Decanol

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